Methyl 2-acetyl-4-methyl-4-pentenoate Methyl 2-acetyl-4-methyl-4-pentenoate
Brand Name: Vulcanchem
CAS No.: 20962-71-4
VCID: VC3820275
InChI: InChI=1S/C9H14O3/c1-6(2)5-8(7(3)10)9(11)12-4/h8H,1,5H2,2-4H3
SMILES: CC(=C)CC(C(=O)C)C(=O)OC
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

Methyl 2-acetyl-4-methyl-4-pentenoate

CAS No.: 20962-71-4

Cat. No.: VC3820275

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetyl-4-methyl-4-pentenoate - 20962-71-4

Specification

CAS No. 20962-71-4
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name methyl 2-acetyl-4-methylpent-4-enoate
Standard InChI InChI=1S/C9H14O3/c1-6(2)5-8(7(3)10)9(11)12-4/h8H,1,5H2,2-4H3
Standard InChI Key WGZVWUIUYMGPKD-UHFFFAOYSA-N
SMILES CC(=C)CC(C(=O)C)C(=O)OC
Canonical SMILES CC(=C)CC(C(=O)C)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-acetyl-4-methyl-4-pentenoate is systematically named as methyl 2-acetyl-4-methylpent-4-enoate, reflecting its IUPAC nomenclature. Its structure features a pentenoic acid backbone with acetyl and methyl substituents at the second and fourth positions, respectively, esterified with a methyl group . Key identifiers include:

PropertyValueSource
CAS Number20962-71-4
Molecular FormulaC9H14O3\text{C}_9\text{H}_{14}\text{O}_3
Molecular Weight170.21 g/mol
Exact Mass170.0943 g/mol
HS Code2918300090

The compound’s double bond geometry and ester group contribute to its reactivity, particularly in cycloaddition and alkylation reactions. Spectroscopic data (e.g., 1H^1\text{H}-NMR) would typically show signals for the vinyl proton (~5.3 ppm), acetyl methyl (~2.3 ppm), and ester methoxy group (~3.6 ppm) .

Physicochemical Properties

Experimental and predicted properties of methyl 2-acetyl-4-methyl-4-pentenoate are summarized below:

PropertyExperimental ValuePredicted ValueSource
DensityN/A0.984 ± 0.06 g/cm³
Boiling PointN/A210.9 ± 20.0 °C
Flash PointN/A91.8 °C (ethyl analog)
pKaN/A11.37 ± 0.59

The density and boiling point values are extrapolated from computational models due to limited experimental data . Comparatively, its ethyl ester analog (CAS 20962-70-3) has a measured density of 0.972 g/cm³ and a boiling point of 231°C , suggesting that alkyl chain length moderately influences physical properties.

Synthesis and Production Pathways

Direct Esterification of Carboxylic Acid

The compound is synthesized via esterification of 2-acetyl-4-methyl-4-pentenoic acid with methanol under acidic catalysis. This route mirrors the production of related esters, such as ethyl 2-methyl-4-pentenoate, which employs stoichiometric alcohol and acid catalysts like sulfuric acid .

Multi-Step Alkylation

A patent by Magnus et al. (1985) outlines a two-step synthesis for structurally similar esters :

  • Lithium-mediated alkylation: Diisopropylamine and n-butyllithium in tetrahydrofuran (THF) facilitate the formation of a lithium enolate, which reacts with an allylic electrophile.

  • Esterification: The intermediate is treated with methyl iodide or dimethyl sulfate to yield the final ester.

This method achieves a 72% yield in the esterification step, though optimization for methyl 2-acetyl-4-methyl-4-pentenoate may require adjusted reaction times or temperatures .

Pharmaceutical Intermediate Synthesis

A 2019 patent (JP2020059693A) describes methyl 2-acetyl-4-methyl-4-pentenoate as a precursor to apronal (allyl isopropyl acetyl urea), a sedative-hypnotic agent . The synthesis involves:

  • Michael addition of isopropyl groups to α,β-unsaturated esters.

  • Hydrolysis and urea condensation to form the final drug molecule .

Applications in Organic Synthesis

Cycloaddition Reactions

The conjugated diene system in methyl 2-acetyl-4-methyl-4-pentenoate participates in Diels-Alder reactions, forming six-membered cyclohexene derivatives. For example, reaction with maleic anhydride yields bicyclic adducts, useful in polymer chemistry .

Pharmaceutical Intermediates

As noted in the patent literature, this ester is critical in synthesizing apronal, highlighting its role in central nervous system (CNS) drug development . Its acetyl group acts as a masked ketone, enabling subsequent functionalization via hydrolysis or aminolysis.

Flavor and Fragrance Industry

While direct applications are less documented, structurally similar esters (e.g., ethyl 2-methyl-4-pentenoate) are used in fruity flavor formulations . The methyl ester’s volatility and ester profile suggest potential in fragrance matrices.

Comparative Analysis with Related Esters

PropertyMethyl Ester (20962-71-4)Ethyl Ester (20962-70-3)
Molecular Weight170.21 g/mol184.23 g/mol
Boiling Point210.9 °C (predicted)231 °C (measured)
Density0.984 g/cm³ (predicted)0.972 g/cm³ (measured)
ApplicationPharmaceutical intermediateFlavor synthesis

The ethyl ester’s higher boiling point and lower density reflect the influence of the alkyl chain on intermolecular forces .

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